2-(Methoxy-D3)-3-nitropyridine
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Overview
Description
2-(Methoxy-D3)-3-nitropyridine is a deuterated derivative of 3-nitropyridine, where the methoxy group is labeled with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-D3)-3-nitropyridine typically involves the nitration of 2-(Methoxy-D3)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-D3)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(Methoxy-D3)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Methoxy-D3)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of advanced materials and as a precursor for other deuterated compounds.
Mechanism of Action
The mechanism of action of 2-(Methoxy-D3)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s metabolic stability and reaction kinetics. The nitro group can participate in redox reactions, while the methoxy group can undergo various chemical transformations, affecting the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-nitropyridine
- 2-Methoxy-4-nitropyridine
- 2-Methoxy-5-nitropyridine
Uniqueness
2-(Methoxy-D3)-3-nitropyridine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
3-nitro-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3/i1D3 |
InChI Key |
WZNQCVOSOCGWJG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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